molecular formula C13H19F3N4O2 B6425090 tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034460-12-1

tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

Cat. No. B6425090
CAS RN: 2034460-12-1
M. Wt: 320.31 g/mol
InChI Key: CCXSWAYXECDRLI-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C13H19F3N4O2. It is used in the synthesis of various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . In another study, it was found that the compound can be synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The exact mass of the compound is 320.14601035 g/mol and the complexity rating of the compound is 411. An X-ray crystallographic analysis revealed that it forms a 1D column assembly .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it is used in the synthesis of high value-added chemicals and drug intermediates. It is also used in the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Mechanism of Action

Target of Action

The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

As a DPP-4 inhibitor , this compound prevents the enzyme from breaking down incretin hormones, thereby increasing their availability . Increased levels of incretins can inhibit the release of glucagon, which in turn decreases hepatic glucose production. Additionally, they can stimulate insulin secretion in a glucose-dependent manner, leading to lower blood glucose levels .

Biochemical Pathways

The compound’s action on the DPP-4 enzyme affects the glucose-insulin regulation pathway . By inhibiting DPP-4, the compound increases the half-life and availability of incretins, enhancing their ability to regulate insulin and glucagon secretion. This results in improved glycemic control .

Pharmacokinetics

As a dpp-4 inhibitor, it is expected to have good oral bioavailability and a favorable adme profile .

Result of Action

The primary molecular effect of this compound’s action is the increased availability of incretin hormones . This leads to improved regulation of insulin and glucagon secretion, resulting in better glycemic control. On a cellular level, this can lead to decreased hepatic glucose production and increased insulin secretion .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the DPP-4 enzyme.

properties

IUPAC Name

tert-butyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2/c1-12(2,3)22-11(21)17-6-10-19-18-9-5-4-8(7-20(9)10)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXSWAYXECDRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1CC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

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